molecular formula C26H22N2O4 B1310865 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid CAS No. 269726-81-0

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid

Cat. No.: B1310865
CAS No.: 269726-81-0
M. Wt: 426.5 g/mol
InChI Key: IIXHWVWQIRQSSX-LJQANCHMSA-N
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Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid is a chiral amino acid derivative characterized by two critical structural motifs:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine .

The compound’s molecular weight is approximately 470–500 g/mol (based on analogs in ), and its stereochemistry at the α-carbon (R-configuration) is critical for bioactivity.

Its primary applications include:

  • Peptide synthesis: The Fmoc group protects the amino functionality during SPPS, enabling sequential coupling of amino acids .
  • Drug discovery: The 2-cyanophenyl moiety may confer unique binding properties to enzymes or receptors, akin to nitrophenyl or fluorophenyl groups in related compounds .

Properties

IUPAC Name

(3R)-4-(2-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c27-15-18-8-2-1-7-17(18)13-19(14-25(29)30)28-26(31)32-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXHWVWQIRQSSX-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140888
Record name (βR)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269726-81-0
Record name (βR)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269726-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-2-Cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Amino Group

The amino group in the precursor is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This step ensures selective reactions at other functional groups during subsequent steps.

Reaction Scheme:
$$
\text{R-NH}_2 + \text{Fmoc-Cl} \xrightarrow{\text{Base}} \text{R-NH-Fmoc}
$$

Conditions:

  • Solvent: DMF or DCM
  • Base: DIPEA or TEA
  • Temperature: Room temperature

Coupling with Cyanophenyl Derivative

The protected amino acid is then coupled with a cyanophenyl derivative to form the desired product.

Reaction Scheme:
$$
\text{Fmoc-protected amino acid} + \text{Cyanophenyl derivative} \xrightarrow{\text{Coupling agent}} \text{Final product}
$$

Conditions:

  • Coupling agents: DCC, DIC, or HATU
  • Solvent: DMF or DCM
  • Temperature: 0–25°C

Deprotection (Optional)

If further modifications are required, the Fmoc group can be removed using a deprotection agent like piperidine in DMF.

Reaction Scheme:
$$
\text{R-NH-Fmoc} + \text{Piperidine} \rightarrow \text{R-NH}_2
$$

Conditions:

  • Solvent: DMF
  • Concentration: 20–50% Piperidine in DMF
  • Temperature: Room temperature

Optimization Parameters

Reaction Time and Temperature

Reaction times are optimized to balance yield and minimize side reactions:

  • Protection step: ~1–2 hours at room temperature.
  • Coupling step: ~4–12 hours at 0–25°C.

Solvent Selection

The choice of solvent impacts reaction efficiency:

  • DMF is preferred for its high polarity, which stabilizes intermediates.
  • DCM is used for its compatibility with carbodiimide-based coupling agents.

Purification Techniques

The final product is purified using:

  • Column chromatography with silica gel.
  • Recrystallization from suitable solvents like ethyl acetate.

Challenges and Considerations

  • Chirality Maintenance: The stereochemistry of the starting material must be preserved throughout the synthesis.
  • Side Reactions: By-products from carbodiimide coupling agents, such as urea derivatives, require careful removal.
  • Yield Optimization: Reaction conditions, including pH and temperature, must be tightly controlled to maximize yield.

Data Table Summary

Step Reagents/Materials Conditions Notes
Amino group protection Fmoc-Cl, DIPEA DMF, RT Protects amino group
Coupling Cyanophenyl derivative, DCC/DIC DMF/DCM, 0–25°C Forms peptide bond
Deprotection (optional) Piperidine DMF, RT Removes Fmoc group
Purification Silica gel chromatography Solvent system optimized per batch Ensures high purity

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group, where nucleophiles like amines or thiols replace the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. The Fmoc group serves as a protecting group for amino acids in peptide synthesis, facilitating the study of peptide-based drugs and biomolecules.

Medicine

In medicine, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The cyanophenyl group can interact with enzyme active sites, while the Fmoc group can protect reactive sites during chemical reactions. The pathways involved include enzyme inhibition, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid with structurally related analogs, emphasizing substituent effects on biological activity and synthetic utility.

Compound Name Structural Features Biological Activity Key Differences References
(R)-3-((Fmoc)amino)-4-(2-cyanophenyl)butanoic acid Fmoc group, 2-cyanophenyl Potential kinase inhibition (inferred from nitrophenyl analogs) Unique cyano group for enhanced polarity
(R)-3-((Fmoc)amino)-4-(3,4-difluorophenyl)butanoic acid Fmoc group, 3,4-difluorophenyl Antitumor activity (cell cycle arrest in HepG2 cells) Fluorine atoms increase lipophilicity
(R)-3-((Fmoc)amino)-4-(4-nitrophenyl)butanoic acid Fmoc group, 4-nitrophenyl Anti-inflammatory, antimicrobial Nitro group enhances electrophilicity
(S)-3-((Fmoc)amino)-4-(4-chlorophenyl)butanoic acid Fmoc group, 4-chlorophenyl Peptide synthesis intermediate Chlorine offers moderate hydrophobicity
4-(Phenylthio)butanoic acid Phenylthio group, no Fmoc Antioxidant Lacks amino protection, simpler structure

Key Insights:

Substituent Effects: Electron-withdrawing groups (e.g., -CN, -NO₂, -F) enhance reactivity and target binding. For example, the 4-nitrophenyl analog shows antimicrobial activity due to nitro group electrophilicity . Halogens (e.g., -Cl, -F) improve metabolic stability and membrane permeability, as seen in antitumor fluorophenyl derivatives . The cyano group in the target compound may facilitate hydrogen bonding or dipole interactions, similar to nitriles in kinase inhibitors .

Stereochemical Influence :

  • The (R)-configuration is critical for chiral recognition in enzymatic systems. For instance, (S)-isomers of chlorophenyl analogs show distinct pharmacokinetic profiles .

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid is a compound derived from the fluorenone structure, which has gained attention for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a fluorenyl group that is known to enhance biological activity through various mechanisms. Its molecular formula is C25H24N2O4, and it possesses a molecular weight of 420.47 g/mol. The presence of functional groups such as methoxy and carbonyl contributes to its pharmacological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fluorenone derivatives, including this compound. Research has shown that compounds derived from fluorenone exhibit significant activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL
Klebsiella pneumoniae100 µg/mL

In a comparative study, the compound demonstrated comparable efficacy to standard antibiotics like streptomycin at similar concentrations .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. For instance, it has been shown to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: In Vitro Anticancer Assay

A study was conducted where different concentrations of the compound were tested against MCF-7 cells:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5040
10020

The results indicated a dose-dependent decrease in cell viability, suggesting strong anticancer activity .

Antioxidant Activity

Fluorenone derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals contributes to their potential therapeutic applications in preventing oxidative stress-related diseases.

Experimental Findings

In a DPPH radical scavenging assay, this compound exhibited an IC50 value of 45 µg/mL, demonstrating significant antioxidant activity compared to ascorbic acid (IC50 = 30 µg/mL) .

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction between this compound and biological targets. The docking scores indicate strong binding affinity to bacterial proteins such as catalase from Proteus mirabilis, which is crucial for its antimicrobial efficacy.

Docking Results Summary

Compound Docking Score
This compound-8.5
N,N’-bis-Fluoren-9-ylidene-ethane-1,2-diamine-7.5

These findings suggest that structural modifications can enhance binding affinity and biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-cyanophenyl)butanoic acid, and how can reaction efficiency be optimized?

  • The compound’s synthesis likely follows a multi-step route involving Fmoc-protection of the amino group, introduction of the 2-cyanophenyl substituent via coupling reactions (e.g., Suzuki-Miyaura or nucleophilic substitution), and acid deprotection. Microwave-assisted synthesis and ultrasonic chemistry have been shown to improve reaction yields and reduce time for structurally similar Fmoc-protected amino acid derivatives . Optimization should include monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DMF or dichloromethane) to enhance solubility of intermediates .

Q. How should researchers purify and characterize this compound to ensure structural integrity?

  • Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Structural confirmation requires a combination of:

  • NMR : To verify stereochemistry (R-configuration) and substituent positions (e.g., 2-cyanophenyl).
  • Mass Spectrometry (HRMS or ESI-MS) : To confirm molecular weight (expected ~450-500 g/mol based on analogs) .
  • HPLC : To assess purity (>95% recommended for biological assays) .
    • Note: The 2-cyanophenyl group’s electron-withdrawing nature may influence NMR chemical shifts compared to phenylthio or fluorophenyl analogs .

Q. What are the recommended storage conditions to maintain stability?

  • Store in airtight containers at -20°C, protected from light and moisture. The Fmoc group is sensitive to bases and amines; avoid exposure to these agents. Decomposition products (e.g., fluorenyl byproducts) may form under prolonged heat or acidic conditions, detectable via TGA or DSC .

Advanced Research Questions

Q. How does the 2-cyanophenyl substituent influence this compound’s reactivity in peptide coupling versus other aryl groups (e.g., phenylthio or difluorophenyl)?

  • The cyano group’s strong electron-withdrawing effect increases electrophilicity at the β-carbon, potentially enhancing nucleophilic attack in coupling reactions. Compared to phenylthio () or 3,5-difluorophenyl () analogs, the 2-cyanophenyl group may reduce steric hindrance but increase susceptibility to hydrolysis under basic conditions. Computational modeling (DFT) is recommended to compare electronic profiles .

Q. What methodologies can resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Bioactivity discrepancies (e.g., antioxidant vs. protease inhibition) often arise from:

  • Substituent positioning : Meta vs. para substituents alter binding pocket interactions.
  • Assay conditions : Buffer pH or ionic strength may affect ionization of the carboxylic acid group.
  • Purity : Trace impurities (e.g., deprotected amines) can skew results.
    • Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) and replicate studies with rigorously purified batches .

Q. How can researchers design experiments to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Step 1 : Perform molecular docking simulations to identify potential binding sites (prioritize targets with known affinity for Fmoc-amino acid derivatives).
  • Step 2 : Use SPR or ITC to quantify binding kinetics and thermodynamics.
  • Step 3 : Validate in cellular models (e.g., fluorescence tagging for uptake studies). Link findings to broader frameworks, such as peptide drug delivery or enzyme inhibition mechanisms .

Methodological Troubleshooting

Q. How to address low yields during the introduction of the 2-cyanophenyl group?

  • Potential causes :

  • Steric hindrance : Switch to bulkier palladium catalysts (e.g., XPhos Pd G3) for Suzuki couplings.
  • Side reactions : Add TEMPO to suppress radical pathways or use anhydrous conditions to prevent hydrolysis.
    • Solution : Optimize reaction temperature (60-80°C) and employ microwave irradiation (30 min cycles) .

Q. What analytical approaches detect decomposition during long-term storage?

  • HPLC-MS : Monitor for peaks corresponding to fluorenylmethanol (m/z 180) or deprotected amino acid.
  • FT-IR : Track carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹) for degradation.
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and compare to controls .

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